Cas no 62176-34-5 (5-Chloro-2-(3-chlorobenzyl)oxybenzoic Acid)

62176-34-5 structure
Nome del prodotto:5-Chloro-2-(3-chlorobenzyl)oxybenzoic Acid
Numero CAS:62176-34-5
MF:C14H10Cl2O3
MW:297.133402347565
MDL:MFCD02729193
CID:455441
PubChem ID:4172975
5-Chloro-2-(3-chlorobenzyl)oxybenzoic Acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzoic acid, 5-chloro-2-[(3-chlorophenyl)methoxy]-
- 5-chloro-2-[(3-chlorophenyl)methoxy]benzoic acid
- 5-chloro-2-[(3-chlorobenzyl)oxy]benzoic acid
- 62176-34-5
- 5-Chloro-2-((3-chlorobenzyl)oxy)benzoic acid
- SCHEMBL3814086
- AKOS005061923
- DTXSID10400259
- 5-Chloro-2-((3-chlorobenzyl)oxy)benzoicacid
- 5-Chloro-2-(3-chlorobenzyl)oxybenzoic Acid
-
- MDL: MFCD02729193
- Inchi: InChI=1S/C14H10Cl2O3/c15-10-3-1-2-9(6-10)8-19-13-5-4-11(16)7-12(13)14(17)18/h1-7H,8H2,(H,17,18)
- Chiave InChI: MWKGNWWGIMBMEK-UHFFFAOYSA-N
- Sorrisi: C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)Cl)C(=O)O
Proprietà calcolate
- Massa esatta: 296.0008
- Massa monoisotopica: 296.0006996g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 19
- Conta legami ruotabili: 4
- Complessità: 311
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.2
- Superficie polare topologica: 46.5Ų
Proprietà sperimentali
- PSA: 46.53
5-Chloro-2-(3-chlorobenzyl)oxybenzoic Acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | C023190-1000mg |
5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic Acid |
62176-34-5 | 1g |
$ 480.00 | 2022-06-06 | ||
Matrix Scientific | 040109-500mg |
5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic acid |
62176-34-5 | 500mg |
$126.00 | 2023-09-11 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645353-5g |
5-Chloro-2-((3-chlorobenzyl)oxy)benzoic acid |
62176-34-5 | 98% | 5g |
¥5523.00 | 2024-05-06 | |
Crysdot LLC | CD12052869-5g |
5-Chloro-2-((3-chlorobenzyl)oxy)benzoic acid |
62176-34-5 | 97% | 5g |
$527 | 2024-07-24 | |
TRC | C023190-250mg |
5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic Acid |
62176-34-5 | 250mg |
$ 185.00 | 2022-06-06 | ||
TRC | C023190-500mg |
5-Chloro-2-[(3-chlorobenzyl)oxy]benzoic Acid |
62176-34-5 | 500mg |
$ 300.00 | 2022-06-06 |
5-Chloro-2-(3-chlorobenzyl)oxybenzoic Acid Letteratura correlata
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
62176-34-5 (5-Chloro-2-(3-chlorobenzyl)oxybenzoic Acid) Prodotti correlati
- 1839-17-4(4-N-methylpyridine-3,4-diamine)
- 2228461-92-3(tert-butyl N-2-(1-aminoethyl)-5-(trifluoromethyl)phenylcarbamate)
- 2320503-85-1(2-(1H-indol-3-yl)-N-2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethylacetamide)
- 2680798-89-2(Tert-butyl 3-(3-amino-5-methylpiperidin-1-yl)propanoate)
- 1081128-41-7(1-methyl-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one)
- 629653-14-1((2S)-2-(2R)-2-amino-3-sulfanylpropanamido-3-hydroxypropanoic acid)
- 2002865-08-7(1-(1,3-thiazol-5-yl)methylcyclopropane-1-sulfonyl chloride)
- 221681-91-0(6-Methyl-1H-indazol-7-amine)
- 2309307-86-4(3-{1-(quinoline-2-carbonyl)piperidin-4-ylmethoxy}-5,6,7,8-tetrahydrocinnoline)
- 2167699-65-0(3-(oxan-3-yl)methylpiperidin-3-ol)
Fornitori consigliati
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

江苏科伦多食品配料有限公司
Membro d'oro
CN Fornitore
Reagenti

BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti
